4-Cyano-6-hydroxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIHWDBYRWTOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrimidine Compounds Featuring 4 Cyano and 6 Hydroxy Moieties
Foundational Cyclocondensation Approaches
Cyclocondensation reactions represent the cornerstone of pyrimidine (B1678525) synthesis, involving the formation of the heterocyclic ring from acyclic precursors. These methods are valued for their reliability and the accessibility of starting materials.
Guanidine-Cyanoacetate Condensations to Pyrimidine Derivatives
The reaction between guanidine (B92328) and cyanoacetate (B8463686) esters is a classical and widely employed method for constructing the 2-aminopyrimidine (B69317) core, which is a key structural feature in many biologically active molecules. bu.edu.eggoogle.comnih.govirispublishers.com This approach leverages the nucleophilic character of guanidine and the electrophilic nature of the cyanoacetate derivative.
The condensation of guanidine with ethyl cyanoacetate is a well-established route to 2,4-diamino-6-hydroxypyrimidine (B22253). bu.edu.eggoogle.comirispublishers.com The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the deprotonation of the active methylene (B1212753) group in ethyl cyanoacetate, thereby generating a nucleophile that attacks the guanidine. orgsyn.org Subsequent cyclization and aromatization lead to the formation of the pyrimidine ring. The reaction proceeds through the formation of an intermediate, ethyl sodiocyanoacetate, which then reacts with guanidine. orgsyn.org This one-pot synthesis is advantageous due to its efficiency and the high yields of the desired product. tsijournals.com The process involves heating the reactants under reflux, followed by evaporation and acidification to precipitate the final product. orgsyn.org
A notable application of this reaction is its role as the initial step in the synthesis of guanine (B1146940), a fundamental component of nucleic acids. tsijournals.com The resulting 2,4-diamino-6-hydroxypyrimidine serves as a key intermediate that undergoes further chemical transformations to yield the target purine (B94841) derivative. tsijournals.com
Table 1: Guanidine and Ethyl Cyanoacetate Condensation
| Reactants | Catalyst/Base | Product | Significance |
|---|---|---|---|
| Guanidine, Ethyl Cyanoacetate | Sodium Ethoxide | 2,4-Diamino-6-hydroxypyrimidine | Key intermediate for guanine synthesis |
| Aromatic Aldehydes, Ethyl Cyanoacetate, Guanidine Hydrochloride | Alkaline Ethanol (B145695) | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | Efficient one-step synthesis of aryl-substituted pyrimidines |
Similar to its ethyl counterpart, methyl cyanoacetate can also be condensed with guanidine to yield pyrimidine derivatives. irispublishers.com This reaction is a crucial step in a traditional multi-step synthesis of guanine, where methyl cyanoacetate is cyclized with guanidine nitrate (B79036) or guanidine hydrochloride to produce 2,4-diamino-6-hydroxypyrimidine. google.com This foundational reaction sets the stage for subsequent nitrosation and reduction steps to build the final guanine structure. google.com The use of guanidinium (B1211019) carbonate in the presence of sodium methoxide (B1231860) has also been reported for the condensation with methyl cyanoacetate to form a pyrido[2,3-d]pyrimidine (B1209978) ring system. researchgate.nettubitak.gov.tr
Reactions Involving Urea (B33335) or Thiourea (B124793) and Malononitrile (B47326)/Cyanoacetate
Urea and its sulfur analog, thiourea, are versatile reagents in pyrimidine synthesis, reacting with 1,3-dicarbonyl compounds or their equivalents. researchgate.netmdpi.comnih.gov The condensation with malononitrile or cyanoacetate provides a direct route to pyrimidines bearing amino, cyano, and hydroxyl or thiol groups.
The three-component reaction of malononitrile, various aldehydes, and urea or thiourea is an effective method for synthesizing pyrimidine derivatives. researchgate.neteurekaselect.com This reaction can be catalyzed by bases such as nanosized magnesium oxide, providing an efficient and environmentally friendly pathway with short reaction times and high yields. researchgate.net Similarly, phosphorus pentoxide has been utilized to promote the condensation of aromatic aldehydes, malononitrile, and urea or thiourea to afford 6-amino-5-cyano-4-phenyl-2-hydroxy or 2-mercapto pyrimidines. researchgate.netresearchgate.net Thiourea, in particular, is a common precursor for pyrimidine derivatives through its condensation with β-dicarbonyl compounds, leading to the formation of aminothiazoles and other heterocyclic systems. wikipedia.org
Multicomponent Reaction (MCR) Strategies for Substituted Pyrimidines
Multicomponent reactions (MCRs) have gained prominence in synthetic organic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov
Biginelli-Type Condensations
The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. researchgate.nettubitak.gov.trmdpi.comiau.irmdpi.comorganic-chemistry.org This reaction has been adapted and modified to synthesize a wide array of substituted pyrimidines, including those with cyano and hydroxy functionalities.
An efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been achieved through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. nih.gov This method highlights the versatility of the Biginelli reaction in incorporating diverse functional groups. The reaction mechanism is believed to initiate with the condensation between the aldehyde and urea, forming an iminium intermediate that then reacts with the enol of the ketoester. organic-chemistry.org Subsequent cyclization yields the dihydropyrimidine (B8664642) product. organic-chemistry.org Various catalysts, including Lewis acids like ytterbium triflate, have been employed to improve reaction yields and shorten reaction times. organic-chemistry.org Furthermore, four-component modified Biginelli reactions have been developed to introduce additional functionality, such as a methylthio group at the C-2 position, by including dimethyl sulfate (B86663) in the reaction mixture. nih.gov
Table 2: Biginelli-Type Condensation for Pyrimidine Synthesis
| Components | Catalyst | Product | Key Features |
|---|---|---|---|
| Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine Hydrochloride | Alkaline Ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | Efficient one-step synthesis |
| Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., Yb(OTf)₃) | Dihydropyrimidinones | Classic MCR with improved yields and shorter reaction times with catalysts |
Catalyst-Mediated Syntheses
The synthesis of functionalized pyrimidines, including those with 4-cyano and 6-hydroxy moieties, is often enhanced through the use of catalysts. These catalysts facilitate the reaction, leading to higher yields, shorter reaction times, and milder reaction conditions compared to non-catalytic methods. A range of catalysts have been explored for these transformations.
For instance, the synthesis of 6-amino-5-cyano-4-phenyl-2-hydroxy pyrimidine derivatives has been successfully achieved through a one-pot, three-component condensation reaction using cadmium iron(III) tartrate (CdFe₂(C₄H₄O₆)₃·5H₂O) as a catalyst. researchgate.net This method provides a simple, quick, and efficient route to these specific pyrimidine analogues. researchgate.net
In a different approach, β-cyclodextrin has been employed as a recyclable, non-toxic, and economically viable catalyst for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com This highlights a move towards more sustainable catalytic systems. Other catalytic systems reported for the synthesis of various pyrimidine derivatives, demonstrating the breadth of this field, include copper powder, iridium-pincer complexes, and zinc bromide (ZnBr₂). mdpi.com The iridium-catalyzed [3+1+1+1] cycloaddition, for example, allows for the regioselective synthesis of alkyl or aryl pyrimidines from amidines and alcohols. mdpi.com
| Catalyst | Reactants | Product Type | Reference |
| CdFe₂(C₄H₄O₆)₃·5H₂O | Aromatic aldehyde, Malononitrile, Urea/Thiourea | 6-amino-5-cyano-4-phenyl-2-hydroxy pyrimidine | researchgate.net |
| β-Cyclodextrin | Aromatic aldehydes, Ammonium (B1175870) acetate, 1,3-Diketones | Pyrimidine derivatives | mdpi.com |
| PN5P–Ir–pincer complexes | Amidines, Alcohols | Alkyl or aryl pyrimidines | mdpi.com |
| ZnBr₂ | Enamidines, Orthoesters | Polysubstituted pyrimidines | mdpi.com |
Green Chemistry Protocols in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. Key strategies include the use of solvent-free methods, microwave irradiation, and aqueous reaction media.
Solvent-Free Methods and Microwave Irradiation
The combination of solvent-free reaction conditions and microwave irradiation represents a significant advancement in green organic synthesis. cem.comacademie-sciences.frresearchgate.net This dual approach often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles by minimizing or eliminating the use of volatile organic solvents. ijnrd.org Microwave heating is direct and efficient, often resulting in uniform heating and faster reaction rates compared to conventional heating methods. ijnrd.org
A notable example is the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to the target compounds. This synthesis was achieved without any catalyst and in the absence of a solvent, using microwave irradiation to drive the reaction to completion in a short time with high yields. nih.gov Similarly, other heterocyclic systems, such as 1,2-disubstituted benzimidazoles, have been synthesized efficiently under solvent-free microwave conditions, demonstrating the broad applicability of this technique. researchgate.net The advantages of this approach include operational simplicity, energy savings, and adherence to the principles of green chemistry. ijnrd.org
Aqueous Reaction Media
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media is a key goal for sustainable synthesis. Several methodologies have been developed for the synthesis of pyrimidine derivatives in water.
A green and efficient method for synthesizing 6-amino-5-cyano-4-phenyl-2-hydroxy pyrimidine derivatives involves a three-component condensation in water catalyzed by CdFe₂(C₄H₄O₆)₃·5H₂O. researchgate.net The reaction proceeds smoothly upon refluxing for about 45 minutes, and the product can be easily isolated by pouring the reaction mixture into ice water. researchgate.net
Another eco-friendly protocol involves the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This reaction uses water as a green solvent and proceeds without a catalyst, affording excellent yields in just 3-6 minutes under microwave irradiation. nih.gov The use of water as a solvent not only aligns with green chemistry principles but also simplifies the workup procedure.
Regioselective and Stereoselective Synthetic Approaches for Pyrimidine Derivatives
Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing complex, biologically active molecules. In pyrimidine chemistry, regioselectivity often involves directing substituents to specific positions on the heterocyclic ring.
One study demonstrated a highly regioselective nucleophilic attack on 2,4-dichloropyrimidines. researchgate.net Using organolithium reagents to first prepare substituted pyrimidines, subsequent reactions with nucleophiles like N-methylpiperazine showed a strong preference for substitution at the C-4 position over the C-2 position. researchgate.net This control over the reaction site is crucial for building specific molecular architectures. Similarly, iridium-catalyzed four-component reactions have been shown to produce pyrimidines with high regioselectivity. mdpi.com
While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrimidine core itself, it becomes important when chiral centers are present in the substituents or when creating related saturated or partially saturated ring systems. For instance, the development of catalytic and stereoselective methods to access β-enaminones provides an entry point to chiral pyrimidine precursors. mdpi.comdntb.gov.ua Furthermore, enantioselective cyanation reactions, while not directly forming the pyrimidine ring, showcase advanced catalytic strategies for the stereocontrolled introduction of cyano groups, a key functional moiety in the target compounds. nih.gov
Targeted Synthesis of Specific Pyrimidine Analogues (e.g., 2-amino-5-cyano-4-aryl-6-hydroxypyrimidines)
The synthesis of 2-amino-5-cyano-4-aryl-6-hydroxypyrimidines is a well-established area of research, often achieved through multi-component reactions. These one-pot procedures are highly efficient as they combine multiple synthetic steps without isolating intermediates.
A common and straightforward approach is the three-component condensation of an aromatic aldehyde, a compound with an active methylene group (like ethyl cyanoacetate or malononitrile), and a guanidine or urea derivative. researchgate.netresearchgate.net One reported method involves the reaction of various aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in ethanol with an alkaline catalyst. researchgate.net This simple procedure provides a direct route to the desired pyrimidine scaffold.
Another variation employs a mixture of an aromatic aldehyde, malononitrile, and thiourea or urea. nih.gov The reaction can be promoted by catalysts such as phosphorus pentoxide or the previously mentioned CdFe₂(C₄H₄O₆)₃·5H₂O in an aqueous medium. researchgate.netnih.gov The choice of reactants and conditions allows for the introduction of various aryl groups at the 4-position, making it a versatile method for creating a library of analogues.
A related foundational synthesis is that of 2,4-diamino-6-hydroxypyrimidine. This is typically achieved by the cyclization reaction between ethyl cyanoacetate and guanidine in the presence of a strong base like sodium ethoxide. orgsyn.orgtsijournals.com The initial reaction forms the sodium salt of the pyrimidine, which is then neutralized with an acid, such as acetic acid, to precipitate the final product in high yield. orgsyn.orgtsijournals.com
| Starting Materials | Reagents/Conditions | Product | Reference |
| Aromatic aldehyde, Ethyl cyanoacetate, Guanidine hydrochloride | Alkaline ethanol | 2-amino-5-cyano-4-aryl-6-hydroxypyrimidine | researchgate.net |
| Aromatic aldehyde, Malononitrile, Thiourea | Phosphorus pentoxide, Ethanol, Reflux | 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile | nih.gov |
| Ethyl cyanoacetate, Guanidine | Sodium ethoxide, Ethanol, Reflux; then Acetic acid | 2,4-diamino-6-hydroxypyrimidine | orgsyn.orgtsijournals.com |
Chemical Reactivity and Transformations of 4 Cyano 6 Hydroxypyrimidine Derivatives
Functional Group Interconversions on the Pyrimidine (B1678525) Ring
The reactivity of the 4-cyano-6-hydroxypyrimidine scaffold is largely dictated by the hydroxyl and cyano moieties. These groups can be selectively targeted to introduce new functionalities, thereby altering the electronic and steric properties of the molecule.
The hydroxyl group at the C6 position of the pyrimidine ring exists in a tautomeric equilibrium with its corresponding keto form, pyrimidin-6(1H)-one. This duality influences its reactivity significantly.
Oxidation: The oxidation of hydroxypyrimidines can be complex. While direct oxidation of the hydroxyl group is not common, oxidative conditions can lead to the formation of more complex structures. For instance, pyrimidine nucleosides are readily oxidized by agents like osmium tetroxide, leading to the formation of dihydroxy derivatives where the 5,6-double bond is attacked nih.gov. In other fused pyrimidine systems, oxidation can lead to aromatization of an adjacent dihydro ring or the introduction of N-oxide functionalities on the pyrimidine ring nitrogens using reagents like hydrogen peroxide in trifluoroacetic anhydride rsc.orgmdpi.com.
Reduction: The reduction of the 6-hydroxypyrimidine moiety typically involves the keto tautomer. Catalytic hydrogenation or chemical hydrides can reduce the C=O group and the ring double bonds. For example, the electrochemical reduction of pyrimidine derivatives often occurs first at the 3,4-position, followed by further reduction to a tetrahydropyrimidine osti.gov. The reduction of a related compound, 2-hydroxypteridine (a fused pyrimidine), can result in either reduction of the pyrazine ring or the pyrimidine ring, depending on the conditions anu.edu.au.
Halogenation: The hydroxyl group can be readily converted into a halogen, a crucial transformation for subsequent nucleophilic substitution reactions. Reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for replacing the hydroxyl group with a chlorine atom. This conversion is a standard method for activating the pyrimidine ring towards nucleophilic attack. For example, treating 4-hydroxyiminomethyl-6-methyl-pyrimidin-2-ol with phosphoryl chloride replaces the hydroxyl groups with chlorine rsc.org. Furthermore, direct halogenation at other positions of the pyrimidine ring, such as C-5, can be achieved using N-halosuccinimides in ionic liquids, offering an efficient method for introducing halogens onto the pyrimidine core elsevierpure.com.
| Transformation | Reagent(s) | Product Type | Reference |
| Halogenation (OH to Cl) | POCl₃ or PCl₅ | 6-Chloropyrimidine | rsc.org |
| C-5 Halogenation | N-halosuccinimides | 5-Halo-6-hydroxypyrimidine | elsevierpure.com |
| Oxidation (N-oxide) | H₂O₂ / TFAA | Pyrimidine N-oxide | rsc.org |
| Reduction (Electrochemical) | e⁻, H⁺ | Dihydropyrimidine (B8664642) | osti.gov |
The cyano group at the C4 position is a versatile functional handle, susceptible to a variety of nucleophilic additions and transformations. Its electron-withdrawing nature also influences the reactivity of the pyrimidine ring.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. This transformation is a fundamental functional group interconversion in organic synthesis.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, nucleophilic side chain onto the pyrimidine ring.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. This allows for the construction of new carbon-carbon bonds at the C4 position. The reactivity of nitriles on heteroaromatic rings like pyrimidine is enhanced due to the electron-withdrawing nature of the ring nitrogens nih.gov.
| Reaction | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Amide |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone |
Amination: Direct amination of the pyrimidine ring can be challenging, but it is often achieved through nucleophilic aromatic substitution (SNAr) on an activated precursor. For instance, a 6-chloro derivative, synthesized from this compound, can readily react with various amines to introduce an amino group at the C6 position. The synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) involves the reduction of a nitroso group to an amino group, highlighting a common route to introduce amino functionalities google.com.
Nitrosation: The pyrimidine ring, particularly when activated by electron-donating groups like hydroxyl and amino groups, is susceptible to electrophilic attack by nitrosating agents. The reaction of 2-alkyl-substituted 6-hydroxypyrimidine-4(3H)-ones with sodium nitrite (B80452) in acidic media leads to nitrosation at the C5 position aip.orgaip.org. This reaction introduces a nitroso group (-NO), which is a valuable synthetic intermediate. For instance, it can be reduced to an amino group or used in the synthesis of other heterocyclic systems. Studies have shown that nitrosation can sometimes occur at an adjacent alkyl group as well rsc.orgaip.org.
| Reaction | Position | Reagent(s) | Product | Reference |
| Nitrosation | C5 | NaNO₂ / Acid | 4-Cyano-5-nitroso-6-hydroxypyrimidine | aip.orgaip.org |
| Amination (via reduction) | C5 | Reducing agent | 4-Cyano-5-amino-6-hydroxypyrimidine | google.com |
Ring Transformations of Pyrimidine Systems
The pyrimidine ring, despite its aromatic stability, can undergo fascinating ring transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. These reactions often involve nucleophilic attack, ring opening, and subsequent recyclization.
The conversion of a pyrimidine ring into a pyridine ring is a synthetically valuable skeletal editing process. One modern approach involves a two-atom swap (C-N to C-C). In this method, the pyrimidine is first activated with trifluoromethanesulfonic anhydride (Tf₂O), making it susceptible to nucleophilic attack at the C6 position. This is followed by a Dimroth rearrangement, which proceeds through ring opening, bond rotation, and ring closure to yield the pyridine derivative chinesechemsoc.orgchinesechemsoc.org. Another strategy is a deconstruction-reconstruction sequence where the pyrimidine is converted to an N-arylpyrimidinium salt, cleaved by a nucleophile (like pyrrolidine) into an iminoenamine building block, and then recyclized with other components to form a pyridine ring researchgate.netnih.gov.
| Method | Key Steps | Reagents | Reference |
| Two-Atom Swap | Activation, Nucleophilic Addition, Dimroth Rearrangement | 1. Tf₂O 2. Nucleophile | chinesechemsoc.orgchinesechemsoc.org |
| Deconstruction-Reconstruction | Pyrimidinium formation, Ring Cleavage, Recyclization | 1. Tf₂O, Aniline 2. Pyrrolidine 3. Ketone, NH₄OAc | researchgate.netnih.gov |
The pyrimidine nucleus can be transformed into a variety of other five- and six-membered heterocycles.
Pyrazole Formation: Pyrimidines can be converted to pyrazoles through a formal carbon deletion. This transformation is typically mediated by hydrazine. While older methods required harsh conditions (e.g., 200 °C), modern protocols achieve this under mild conditions by first activating the pyrimidine ring with Tf₂O. The activation lowers the LUMO of the ring, facilitating nucleophilic attack by hydrazine, which leads to ring contraction and formation of the pyrazole core alfa-chemistry.comacs.orgescholarship.orgthieme-connect.com.
Isoxazole Formation: Ring contraction of pyrimidines to isoxazoles can occur upon treatment with hydroxylamine. Similar to pyrazole formation, the reaction is facilitated by quaternization or N-oxidation of the pyrimidine ring, which enhances its electrophilicity and susceptibility to nucleophilic attack and rearrangement wur.nl.
Triazole Formation: Pyrimidine derivatives can serve as precursors for 1,2,4-triazoles. For instance, 2-alkylthio-5-cyano-6-methylthiopyrimidin-4-yl formimidate reacts with hydrazides in refluxing 2-methoxyethanol to form pyrimidine derivatives bearing a 1,2,4-triazole moiety tandfonline.com. Click reactions, such as copper-catalyzed cycloadditions between propargyl-substituted pyrimidines and azides, also provide an efficient route to 1,2,3-triazole-linked pyrimidines tandfonline.com.
Thiazine-to-Pyrimidine Rearrangement: While less common as a direct rearrangement of the core, related transformations are known. For example, thiazinothienopyrimidines can rearrange to thiazolothienopyrimidines upon heating researchgate.net. More broadly, the synthesis of thiazole-pyrimidines can be achieved through one-pot, three-component reactions involving thiourea (B124793), an α-haloketone, and a dialkyl acetylenedicarboxylate, demonstrating the construction of a pyrimidine ring fused to a thiazole nih.govsemanticscholar.org.
| Starting Ring | Reagent(s) | Formed Ring | Key Feature | Reference |
| Pyrimidine | Hydrazine, Tf₂O | Pyrazole | Ring contraction | alfa-chemistry.comacs.orgescholarship.org |
| Pyrimidine N-oxide | Hydroxylamine | Isoxazole | Ring contraction | wur.nl |
| Propargyl-pyrimidine | Aryl azide, Cu(I) | 1,2,3-Triazole | Click cycloaddition | tandfonline.com |
| Thiazinothienopyrimidine | Heat | Thiazolothienopyrimidine | Rearrangement | researchgate.net |
Formation of Fused Heterocyclic Systems (e.g., Triazolopyrimidines)
The inherent reactivity of the pyrimidine core in this compound and its derivatives allows for the construction of various fused heterocyclic systems. A significant transformation in this regard is the formation of triazolopyrimidines, a class of compounds with considerable interest in medicinal chemistry. The synthesis of these fused systems often involves the strategic introduction of functionalities that can undergo cyclization to form the new heterocyclic ring.
A common and effective strategy for the synthesis of nuph.edu.uanih.govresearchgate.nettriazolo[1,5-c]pyrimidines involves the initial conversion of the 6-hydroxy group of the pyrimidine into a more reactive leaving group, such as a chlorine atom. This is typically achieved by treating the starting pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-cyano-6-chloropyrimidine is a versatile intermediate.
The subsequent introduction of a hydrazinyl moiety is a key step. This is accomplished by reacting the 4-cyano-6-chloropyrimidine with hydrazine hydrate (NH₂NH₂·H₂O). The hydrazine displaces the chloride ion to form 4-cyano-6-hydrazinopyrimidine.
The final step in the sequence is the cyclization of the 6-hydrazinopyrimidine derivative to form the fused triazole ring. This can be achieved through various reagents. For instance, reaction with triethyl orthoformate leads to the formation of the unsubstituted triazolopyrimidine. Alternatively, other reagents can be employed to introduce substituents onto the newly formed triazole ring. For example, reaction with acetic anhydride can lead to a methyl-substituted triazolopyrimidine.
This multi-step synthesis provides a versatile route to a range of substituted triazolopyrimidines, starting from the readily available this compound. The specific reaction conditions and reagents used in the cyclization step allow for the tailored synthesis of derivatives with diverse functionalities.
Spectroscopic and Structural Characterization of Pyrimidine Compounds with 4 Cyano and 6 Hydroxy Features
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 4-Cyano-6-hydroxypyrimidine, the ¹H and ¹³C NMR spectra would provide key insights into its electronic environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the molecule. The pyrimidine (B1678525) ring protons, typically found in the aromatic region, would be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. Based on data from analogous compounds like 4-cyanopyridine, the chemical shifts for the ring protons are anticipated to be in the range of δ 7.0-9.0 ppm. chemicalbook.com The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in this compound. The carbon atoms of the pyrimidine ring are expected to resonate in the δ 100-160 ppm range. The carbon of the cyano group would likely appear in the δ 115-125 ppm region. The carbon atom attached to the hydroxyl group would be significantly deshielded and is expected to have a chemical shift in the range of δ 150-170 ppm.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Ring Protons) | 7.0 - 9.0 | Influenced by substituents and their positions on the pyrimidine ring. |
| ¹H (Hydroxyl Proton) | Variable (broad singlet) | Dependent on solvent, concentration, and temperature. |
| ¹³C (Pyrimidine Ring) | 100 - 160 | Specific shifts depend on the position relative to the substituents. |
| ¹³C (Cyano Group) | 115 - 125 | Characteristic chemical shift for nitrile carbons. |
| ¹³C (C-OH) | 150 - 170 | Deshielded due to the electronegative oxygen atom. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the range of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum and would be expected in the fingerprint region. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C≡N Stretch | 2220 - 2260 | IR (strong, sharp), Raman (strong) |
| O-H Stretch | 3200 - 3600 | IR (broad) |
| C=N and C=C Stretch (Ring) | 1400 - 1600 | IR, Raman |
| Ring Breathing | Fingerprint Region | Raman (often strong) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. wikipedia.org
For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the nature of the substituents. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules such as HCN (from the cyano group and ring nitrogen), CO (from the hydroxyl group tautomer), and cleavage of the pyrimidine ring itself. sphinxsai.comsapub.org The relative intensities of the fragment ions would provide clues about the stability of the resulting ions and the strength of the cleaved bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Pyrimidine and its derivatives typically exhibit absorption maxima in the ultraviolet region. The presence of the cyano and hydroxyl groups on the pyrimidine ring of this compound would be expected to influence its UV-Vis spectrum.
The pyrimidine ring itself is a chromophore. The cyano group, an electron-withdrawing group, and the hydroxyl group, an electron-donating group (auxochrome), would likely cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrimidine. nih.gov The λmax is expected to be in the range of 250-300 nm, corresponding to π → π* transitions within the aromatic system. The exact position and intensity of the absorption bands would also be sensitive to the pH of the solution due to the potential for protonation or deprotonation of the hydroxyl group and ring nitrogens.
X-ray Crystallography and Solid-State Structural Elucidation
Single Crystal X-ray Diffraction Studies for Molecular Conformation
While a specific crystal structure for this compound is not available, X-ray crystallography of related pyrimidine derivatives provides a basis for predicting its solid-state structure. iucr.orgresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional architecture of crystalline solids is dictated by the intricate network of intermolecular interactions that govern how individual molecules arrange themselves into a stable lattice. For this compound, the crystal packing is anticipated to be a result of a sophisticated interplay between strong hydrogen bonding, π-π stacking of the aromatic rings, and weaker dipole-dipole forces. While a specific single-crystal X-ray diffraction analysis for this compound is not widely reported, a detailed understanding of its probable packing can be extrapolated from crystallographic studies of closely related pyrimidine and cyanopyridine derivatives.
Key Intermolecular Forces:
The molecular structure of this compound features several key functional groups that are instrumental in directing its supramolecular assembly:
Hydrogen Bond Donors: The hydroxyl (-OH) group is a potent hydrogen bond donor.
Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring and the nitrogen atom of the cyano group are strong hydrogen bond acceptors. nih.govmdpi.com
Aromatic System: The pyrimidine ring provides a platform for π-π stacking interactions. researchgate.netnih.gov
Hydrogen Bonding Networks:
Hydrogen bonding is expected to be the most dominant force in the crystal packing of this compound. libretexts.orgkhanacademy.org The hydroxyl group can form robust O-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule. This type of interaction is a recurring and structure-directing motif in the crystal structures of many nitrogen-containing heterocyclic compounds. mdpi.com
Table 1: Typical Hydrogen Bond Parameters in Related Heterocyclic Compounds
| Interaction Type | D-H···A | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference Compound Type |
|---|---|---|---|---|
| Strong | O-H···N | 2.6 - 2.9 | 160 - 180 | Carboxylic Acid-Pyridine Cocrystals d-nb.info |
| Strong | N-H···N | 2.8 - 3.1 | 150 - 175 | Aminopyrimidines mdpi.com |
| Moderate | N-H···O | 2.7 - 3.0 | 140 - 170 | Diaminopyrimidine Salts mdpi.com |
| Weak | C-H···O | 3.0 - 3.5 | 120 - 160 | Pyridine N-oxides researchgate.net |
| Weak | C-H···N | 3.1 - 3.6 | 110 - 150 | Pyridine N-oxides researchgate.net |
π-π Stacking Interactions:
The planar, electron-deficient pyrimidine ring is prone to engage in π-π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds. zu.edu.uamdpi.com In analogous systems like cyanopyridines, face-to-face π-π stacking is a dominant structural motif that often leads to the formation of columnar arrangements. d-nb.info These interactions typically occur with inter-planar distances ranging from 3.3 to 3.8 Å. researchgate.net The stacking arrangement can be either perfectly eclipsed or, more commonly, offset, which helps to minimize electrostatic repulsion and maximize attractive van der Waals forces. The interplay between hydrogen bonding in one dimension and π-π stacking in another can lead to the formation of layered or more complex 3D structures. researchgate.net
Role of the Cyano Group:
The cyano substituent significantly influences the crystal packing. Its strong dipole moment can lead to dipole-dipole interactions, which can organize molecules in an antiparallel fashion to stabilize the crystal lattice. The nitrogen atom of the cyano group also acts as a potential hydrogen bond acceptor, participating in the weaker C-H···N interactions that further consolidate the molecular assembly. researchgate.net
Computational and Theoretical Investigations of Pyrimidine Compounds with 4 Cyano and 6 Hydroxy Features
Quantum Mechanical Studies (e.g., Density Functional Theory Calculations)
Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. These methods offer a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like 4-cyano-6-hydroxypyrimidine. The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is frequently utilized for such investigations to provide reliable predictions of various molecular properties. science.gov
Optimized Geometrical Parameters and Conformational Analysis
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, DFT calculations can predict key bond lengths, bond angles, and dihedral angles. Based on studies of similar pyrimidine (B1678525) derivatives, the pyrimidine ring is expected to be largely planar. The introduction of the cyano and hydroxyl groups will induce minor distortions in the ring geometry due to their electronic and steric effects.
Conformational analysis would primarily focus on the orientation of the hydroxyl group. While rotation around the C-O bond is possible, the planar conformation with the hydroxyl hydrogen in the plane of the pyrimidine ring is anticipated to be the most stable due to favorable electronic interactions.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on DFT Calculations of Similar Compounds)
| Parameter | Predicted Value |
| C2-N1 Bond Length (Å) | 1.34 |
| N1-C6 Bond Length (Å) | 1.33 |
| C6-C5 Bond Length (Å) | 1.40 |
| C5-C4 Bond Length (Å) | 1.42 |
| C4-N3 Bond Length (Å) | 1.33 |
| N3-C2 Bond Length (Å) | 1.34 |
| C4-C≡N Bond Length (Å) | 1.44 |
| C≡N Bond Length (Å) | 1.16 |
| C6-O Bond Length (Å) | 1.36 |
| O-H Bond Length (Å) | 0.97 |
| C6-N1-C2 Angle (°) | 116.5 |
| N1-C2-N3 Angle (°) | 128.0 |
| C2-N3-C4 Angle (°) | 116.5 |
| N3-C4-C5 Angle (°) | 122.0 |
| C4-C5-C6 Angle (°) | 117.0 |
| C5-C6-N1 Angle (°) | 120.0 |
Note: These values are illustrative and would require specific DFT calculations for this compound for verification.
Vibrational Wavenumber Assignments and Spectroscopic Interpretation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms within a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. nih.gov The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the functional groups and the pyrimidine ring.
For this compound, characteristic vibrational modes are expected. The C≡N stretching vibration of the cyano group typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The O-H stretching of the hydroxyl group is expected to be a broad band around 3200-3600 cm⁻¹. The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. A detailed assignment of the vibrational spectrum is crucial for the structural confirmation of the compound. nih.gov
Table 2: Predicted ajor Vibrational Frequencies for this compound (Hypothetical Data)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~3100 | C-H stretching (ring) |
| ~2230 | C≡N stretching |
| ~1650 | C=N stretching (ring) |
| ~1580 | C=C stretching (ring) |
| ~1450 | O-H in-plane bending |
| ~1250 | C-O stretching |
| ~800 | C-H out-of-plane bending |
Note: These are approximate values and the actual spectrum may show shifts due to intermolecular interactions in the solid state.
Electronic Structure and Reactivity Descriptors (HOMO/LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. samipubco.comaiche.org A smaller HOMO-LUMO gap suggests higher reactivity. samipubco.com
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be centered around the electron-withdrawing cyano group and the pyrimidine ring. Computational calculations can provide precise visualizations and energy levels of these orbitals. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
Table 3: Calculated Electronic Properties of this compound (Illustrative Values)
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 3.25 |
Note: These values are dependent on the level of theory and basis set used in the calculation.
Tautomerism and Protomeric Equilibria
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. wikipedia.org Hydroxypyrimidines are well-known to exhibit this type of isomerism.
Keto-Enol Tautomerism in Hydroxypyrimidine Systems
This compound can exist in equilibrium between its enol (hydroxy) form and its keto (oxo) tautomers. The proton from the hydroxyl group can migrate to one of the nitrogen atoms in the pyrimidine ring. This results in the formation of two possible keto tautomers: 4-cyano-1H-pyrimidin-6-one and 4-cyano-3H-pyrimidin-6-one.
The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic nature of the substituents. acs.org In many hydroxypyrimidine systems, the keto forms are found to be more stable than the enol form, a trend that is often enhanced by the presence of electron-withdrawing groups. nih.gov
Computational Modeling of Tautomeric Preferences and Energy Barriers
Computational chemistry provides a powerful tool to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. By calculating the total electronic energies of the optimized geometries of each tautomer, the most stable form can be identified. Furthermore, the transition state for the proton transfer reaction can be located, and the activation energy for the tautomerization process can be determined.
For this compound, it is anticipated that the keto tautomers will be energetically more favorable than the enol form. The electron-withdrawing cyano group is expected to further stabilize the keto forms through resonance. Computational studies can quantify these energy differences and provide a detailed understanding of the tautomeric equilibrium. orientjchem.org
Table 4: Relative Energies of this compound Tautomers (Hypothetical DFT Data)
| Tautomer | Relative Energy (kcal/mol) |
| This compound (enol) | 5-7 |
| 4-Cyano-1H-pyrimidin-6-one (keto) | 0 (most stable) |
| 4-Cyano-3H-pyrimidin-6-one (keto) | 1-2 |
Note: The relative energies are highly dependent on the computational method and the inclusion of solvent effects.
Solvent Effects and Hydrogen Bonding in Tautomeric Equilibria
The tautomeric equilibrium of this compound, which primarily involves the interconversion between the enol (hydroxy) and keto (oxo or pyrimidone) forms, is significantly influenced by the surrounding solvent environment and specific hydrogen bonding interactions. ias.ac.inresearchgate.net Computational studies on similar hydroxypyridine and hydroxypyrimidine systems have established that the relative stability of tautomers can be dramatically altered by solvent polarity. acs.orgwuxibiology.comnih.gov
In the gas phase or in non-polar solvents, the hydroxy form is often more stable due to its aromatic character. nih.govnih.gov However, in polar solvents, particularly protic ones like water, the equilibrium tends to shift in favor of the more polar keto tautomer. acs.orgnih.gov This shift is attributed to the better solvation of the larger dipole moment characteristic of the keto form. nih.gov Polar solvent molecules can effectively stabilize the charge separation present in the keto tautomer's resonance structures. nih.govacs.orgmdpi.com
Hydrogen bonding plays a crucial role in this stabilization. nih.gov The keto tautomer of this compound possesses both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group), allowing it to form strong intermolecular hydrogen bonds with protic solvent molecules. youtube.com Water molecules, for instance, can form a hydrogen-bonding network around the keto form, providing substantial energetic stabilization that outweighs the intrinsic aromatic stability of the hydroxy form. wuxibiology.com Studies on analogous compounds like 3-hydroxypyridine (B118123) have shown that the formation of such solvent-solute interactions is a key driver for the tautomeric shift in aqueous solutions. rsc.org The cyano group, being a strong electron-withdrawing group and a hydrogen bond acceptor, further influences the electronic distribution and hydrogen bonding capacity of the molecule, modulating the solvent effect.
The table below illustrates the anticipated shift in tautomeric equilibrium for this compound in different solvent environments based on established principles for related heterocyclic compounds.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Primary Stabilizing Interactions |
| Gas Phase | 1 | Hydroxy (enol) | Intrinsic aromaticity |
| Cyclohexane | 2.02 | Hydroxy (enol) | Minimal solvent interaction |
| Chloroform | 4.81 | Mixed population/slight shift to Keto | Dipole-dipole interactions |
| Acetonitrile | 37.5 | Keto (oxo) | Strong dipole-dipole interactions |
| Water | 80.1 | Keto (oxo) | Extensive hydrogen bonding, dipole-dipole |
Intrinsic Reaction Coordinate (IRC) Analysis for Tautomerization Pathways
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy pathway of a chemical reaction, providing a detailed picture of the structural changes that occur as reactants are converted into products via a transition state. For the tautomerization of this compound, IRC calculations are instrumental in elucidating the precise mechanism of interconversion between the hydroxy and keto forms.
The analysis begins by locating the transition state (TS) structure for the proton transfer reaction on the potential energy surface. This TS represents the highest energy point along the reaction coordinate. Once the TS is identified and confirmed (typically by the presence of a single imaginary frequency in a vibrational analysis), the IRC calculation follows the path downhill on both sides of the TS—one direction leading to the reactant (e.g., the hydroxy tautomer) and the other to the product (e.g., the keto tautomer). researchgate.net
This procedure traces the geometric evolution of the molecule throughout the tautomerization process. For a simple intramolecular proton transfer, the IRC would show the gradual breaking of the O-H bond and the formation of the N-H bond, along with the simultaneous rearrangement of the pyrimidine ring's double bonds. The analysis provides a clear visualization of the concerted movements of all atoms involved.
Furthermore, IRC analysis yields an energy profile along the reaction path. This profile quantifies the activation energy barrier for both the forward and reverse reactions, which is crucial for understanding the kinetics of the tautomeric equilibrium. While specific energy values for this compound are not available, studies on related pyrimidine systems show that these barriers can be significantly lowered by the presence of solvent molecules, particularly water, which can act as a catalyst by forming a hydrogen-bonded bridge for proton transfer (a water-assisted tautomerization mechanism). wuxibiology.com
Molecular Modeling and Simulation Methodologies
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). japer.in For this compound, which serves as a scaffold in medicinal chemistry, molecular docking can provide critical insights into its potential as an inhibitor for various biological targets, such as kinases or other enzymes. mdpi.comnih.gov
The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding energy. nih.govnih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
For instance, in a hypothetical docking study with a protein kinase, the this compound molecule could exhibit the following interactions:
Hydrogen Bonds: The pyrimidine ring's nitrogen atoms, the hydroxyl group (in the enol tautomer) or the carbonyl group and N-H group (in the keto tautomer) can form hydrogen bonds with amino acid residues in the kinase hinge region, a common binding pattern for kinase inhibitors. rsc.org
Hydrophobic Interactions: The pyrimidine ring itself can engage in hydrophobic interactions with non-polar residues in the active site.
Polar Interactions: The cyano group can act as a hydrogen bond acceptor, forming specific polar contacts that enhance binding affinity and selectivity. nih.gov
A hypothetical summary of docking results for this compound against a target protein is presented below.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | Cys502 | Hydrogen Bond (with N-H) |
| Hydrogen Bonds | 3 | Leu428 | Hydrophobic |
| Hydrophobic Interactions | 4 | Val480 | Hydrophobic |
| Ala495 | Hydrogen Bond (with C=O) | ||
| Gly503 | Hydrogen Bond (with C≡N) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the docked pose of this compound within the protein's active site and to understand the conformational changes in both the ligand and the receptor upon binding. rsc.orgaip.org
Starting from the best-docked complex, an MD simulation calculates the trajectories of atoms by solving Newton's equations of motion. These simulations, typically run for nanoseconds to microseconds, provide detailed information on the flexibility of the complex and the persistence of key intermolecular interactions in a simulated physiological environment (including water and ions). tandfonline.com
Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and how they are affected by ligand binding.
Binding Free Energy: Calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a more accurate estimation of binding affinity than docking scores by accounting for solvation effects and entropic contributions. rsc.org
These simulations can confirm whether the crucial hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives like this compound, QSAR models can be developed to predict their activity (e.g., anticancer, antiviral) and guide the design of new, more potent analogs. journalwjbphs.com
A QSAR study begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Properties: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic Properties: LogP (partition coefficient).
Steric/Topological Properties: Molecular weight, molecular refractivity, shape indices.
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov For a series of pyrimidine analogs, a QSAR model might reveal that high anticancer activity is correlated with a high LogP value at one position and the presence of a hydrogen bond donor at another. journalwjbphs.com The model's predictive power is validated using internal (cross-validation) and external test sets of compounds. semanticscholar.org
The contribution of the cyano and hydroxy groups of this compound to key descriptors would be significant in such a model.
| Descriptor | Contribution of this compound | Potential Impact on Activity |
| SLogP (hydrophobicity) | Moderate; OH group is hydrophilic, cyano is moderately polar. | Influences cell permeability and hydrophobic interactions with target. |
| EState Indices (electronic) | High due to electronegative N, O atoms. | Critical for polar and hydrogen bonding interactions. |
| Polarizability | Moderate. | Affects dispersion forces in ligand-target binding. |
| Molecular Refractivity | Moderate. | Relates to the volume and polarizability, influencing binding. |
In Silico Prediction of ADMET Properties
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models provide an early assessment of these properties, reducing the time and cost associated with experimental testing. iipseries.orgnih.gov Numerous computational tools and web servers are available to predict the ADMET profile of a molecule like this compound based on its structure. rfppl.co.in
These predictive models are often built using QSAR-like approaches, trained on large datasets of compounds with experimentally determined ADMET data. iipseries.org Key properties that can be predicted include:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate or inhibitor of P-glycoprotein.
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
Metabolism: Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). nih.gov
Excretion: Prediction of renal clearance.
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.
For this compound, a typical in silico prediction might assess its drug-likeness based on rules like Lipinski's Rule of Five. rfppl.co.innih.gov A predicted ADMET profile for the compound is summarized in the table below.
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | Good | Likely to have good oral bioavailability. |
| Caco-2 Permeability | Moderate | May have reasonable absorption across the gut wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Low Penetration | Unlikely to cause CNS side effects; not suitable for CNS targets. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of being a carcinogen. |
| hERG I Inhibition | Low risk | Low risk of causing cardiotoxicity. |
Synthetic Utility and Advanced Chemical Applications of Pyrimidine Compounds with 4 Cyano and 6 Hydroxy Moieties
Role as Synthetic Intermediates for Complex Organic Molecules
Pyrimidine (B1678525) derivatives possessing both a cyano group at the 4-position and a hydroxyl group at the 6-position are highly functionalized scaffolds that serve as versatile intermediates in the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the cyano group and the nucleophilic/electrophilic potential of the hydroxy-tautomer system provide multiple reactive sites for further chemical elaboration. This dual functionality makes 4-cyano-6-hydroxypyrimidine and its analogues valuable starting materials in medicinal and biological chemistry.
One of the most significant applications of pyrimidine derivatives is in the construction of the purine (B94841) ring system, a core component of essential biomolecules. The Traube purine synthesis, a classical and adaptable method, often utilizes 4-aminopyrimidine (B60600) derivatives to build the fused imidazole (B134444) ring that characterizes purines. chemistry-online.compharmaguideline.com While the direct starting material for the Traube synthesis is typically a 4-amino-6-hydroxypyrimidine, the this compound scaffold is a logical precursor to such an intermediate through the chemical reduction of the cyano group to an aminomethyl group or its conversion to an amino group.
The general strategy involves the initial formation of a pyrimidine ring, followed by the construction of the imidazole portion. tsijournals.com A common pathway for the synthesis of guanine (B1146940) from a pyrimidine precursor involves several key steps, as detailed below. tsijournals.comresearchgate.net
Table 1: Synthetic Pathway from Pyrimidine Intermediate to Guanine
| Step | Reaction | Intermediate Product | Key Reagents |
|---|---|---|---|
| 1 | Nitrosation | 4-Amino-6-hydroxy-5-nitrosopyrimidine | Sodium nitrite (B80452) (NaNO₂) in an acidic medium |
| 2 | Reduction | 4,5-Diamino-6-hydroxypyrimidine | Reducing agents like ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation |
| 3 | Ring Closure | Guanine | Formic acid, formamide, or chlorocarbonic ester |
This table outlines the Traube synthesis, a common method for producing purines from pyrimidine precursors.
This foundational role in synthesizing guanine is of immense pharmacological importance. google.com Guanine is a critical precursor for a class of antiviral drugs known as nucleoside analogues. tsijournals.com For instance, the widely used antiviral medication Acyclovir and its derivative Ganciclovir are structurally derived from guanine. tsijournals.comgoogle.com The synthesis of these drugs on an industrial scale relies on the efficient production of the guanine core, highlighting the significance of its pyrimidine-based synthetic routes. tsijournals.com The purine scaffold synthesized through these methods serves as the key component to which a modified side chain is attached to impart antiviral activity. tsijournals.com
The utility of the this compound framework extends beyond guanine to the synthesis of other essential nucleobases and related heterocyclic systems. As purines are a fundamental class of nucleobases, the pathways described above are central to creating the building blocks of DNA and RNA. researchgate.net The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, and functionalized versions are used to generate a variety of bioactive molecules. researchgate.net
While direct, multi-step syntheses of vitamins or complex natural products starting specifically from this compound are not extensively documented, its role is foundational. It serves as a precursor to the purine and pyrimidine moieties that are integral to many biological systems. For example, the core structures of compounds like riboflavin (B1680620) (Vitamin B2) contain a fused heterocyclic system related to these building blocks. The "chiron approach" in organic synthesis utilizes a pool of readily available, optically active small molecules, often derived from natural sources, as building blocks. researchgate.net Functionalized heterocyclic compounds like those derived from this compound can be considered part of the synthetic chemist's toolbox for constructing more complex, biologically active natural product analogues. researchgate.net
Applications in Derivatization for Analytical Techniques (e.g., for α-dicarbonyls)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification, for instance, by enhancing its volatility for gas chromatography or its spectrophotometric properties for liquid chromatography. α-Dicarbonyl compounds, such as diacetyl and methylglyoxal, are important analytes in food science and clinical diagnostics but often lack a strong chromophore, making their detection challenging. researchgate.netoiv.int
The standard method for analyzing α-dicarbonyls involves derivatization with reagents containing adjacent diamino groups, which react with the vicinal dicarbonyls to form stable, highly conjugated heterocyclic products, typically quinoxalines. nih.gov
Table 2: Common Derivatizing Agents for α-Dicarbonyl Analysis
| Derivatizing Agent | Analyte | Resulting Product Class | Detection Method |
|---|---|---|---|
| o-Phenylenediamine | α-Dicarbonyls | Quinoxalines | GC-NPD, HPLC-UV |
| 1,2-Diaminobenzene | α-Dicarbonyls | Quinoxalines | HPLC-UV |
| 2,3-Diaminonaphthalene | α-Dicarbonyls | Benzoquinoxalines | HPLC-Fluorescence |
This table shows established reagents for the derivatization of α-dicarbonyl compounds for analytical purposes.
While pyrimidine compounds with adjacent amino groups can undergo similar condensation reactions, the use of this compound specifically as a derivatizing agent for α-dicarbonyls is not a widely reported or standard technique in the scientific literature. The primary analytical application for such pyrimidines lies more in their role as synthetic precursors for creating standards and isotopically labeled internal standards for mass spectrometry, such as [¹³C₄]guanine, which is used in DNA adduct analysis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-Cyano-6-hydroxypyrimidine, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst choice. For pyrimidine derivatives, sodium hydroxide-mediated reactions (e.g., with cyanoguanidine as a precursor) have shown efficacy in constructing cyano-substituted heterocycles . Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent side reactions and real-time monitoring via TLC or HPLC to track intermediate stability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A combination of FT-IR (to confirm cyano [C≡N] and hydroxyl [-OH] groups), / NMR (to resolve aromatic proton environments and carbon hybridization), and mass spectrometry (for molecular ion validation) is recommended. Computational frequency analysis (e.g., DFT) can corroborate tautomeric stability and spectral assignments .
Q. How can tautomeric equilibria of this compound be experimentally analyzed?
- Methodological Answer : Tautomerism between keto-enol or cyano-isocyano forms can be studied using pH-dependent UV-Vis spectroscopy and NMR in deuterated solvents (e.g., DMSO-d). Computational methods (DFT) predict dominant tautomers by comparing Gibbs free energy differences .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and molecular docking affinity. These predict reactivity sites for pharmacological targeting, such as hydrogen bonding with enzymes or receptors .
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Spectral discrepancies often arise from solvent effects or tautomeric shifts. Use variable-temperature NMR to observe dynamic equilibria or heteronuclear experiments (e.g., - HMBC) to resolve ambiguous coupling. Cross-validate with X-ray crystallography for absolute configuration .
Q. What experimental designs mitigate hazards when handling this compound?
- Methodological Answer : Implement strict PPE protocols (nitrile gloves, ANSI Z87.1 goggles) and engineering controls (fume hoods, gloveboxes) to avoid inhalation/skin contact. Waste must be segregated into halogenated organic containers and processed via licensed disposal firms due to cyano group toxicity .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
